3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate
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Overview
Description
3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate is a complex organic compound with the molecular formula C21H19NO7 This compound is characterized by its chromen-4-one core structure, which is substituted with a methoxyphenoxy group, a methyl group, and a morpholine-4-carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Methoxyphenoxy Group: The methoxyphenoxy group can be introduced via an etherification reaction, where the phenol derivative is reacted with a methoxy-substituted halide in the presence of a base.
Formation of the Morpholine-4-carboxylate Ester: The final step involves the esterification of the chromen-4-one derivative with morpholine-4-carboxylic acid under acidic conditions, typically using a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate
- 3-(2-hydroxyphenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate
- 3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate
Uniqueness
3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate is unique due to the presence of the methoxyphenoxy group, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
[3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl] morpholine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO7/c1-14-21(30-18-6-4-3-5-17(18)26-2)20(24)16-8-7-15(13-19(16)28-14)29-22(25)23-9-11-27-12-10-23/h3-8,13H,9-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBVQWPMOHSBPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)N3CCOCC3)OC4=CC=CC=C4OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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